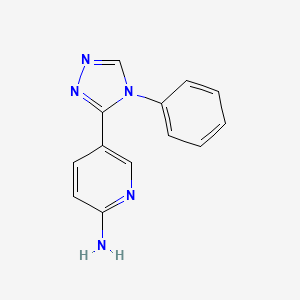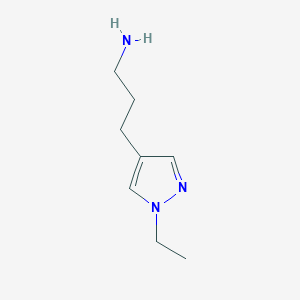![molecular formula C13H21N3 B1491639 1-乙基-3-(哌啶-3-基)-1,4,5,6-四氢环戊[c]吡唑 CAS No. 2098008-43-4](/img/structure/B1491639.png)
1-乙基-3-(哌啶-3-基)-1,4,5,6-四氢环戊[c]吡唑
描述
Pyrazoles, which include compounds like the one you mentioned, are a type of heterocyclic aromatic organic compound. They consist of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can lead to the formation of a pyrazoline .Molecular Structure Analysis
The molecular structure of pyrazoles is a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . One nitrogen atom bears a hydrogen atom (pyrrole type), and the other is a pyridine type nitrogen .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Physical and Chemical Properties Analysis
Pyrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .科学研究应用
抗癌应用
哌啶衍生物,包括含有吡唑环的衍生物,已被广泛应用于抗癌药物的研究 . 它们能够抑制癌细胞的生长,并在体外和体内研究中展现出良好的效果 .
抗病毒应用
含有哌啶核的化合物也被用作抗病毒剂 . 它们能够干扰病毒的复制,为各种病毒性疾病的治疗提供了可能 .
抗疟疾应用
哌啶衍生物在抗疟疾药物方面也展现出潜力 . 它们能够抑制疟原虫的生命周期,为疟疾的治疗提供了一种可能的解决方案 .
抗菌和抗真菌应用
这些化合物已被用作抗菌和抗真菌剂 . 它们能够抑制有害微生物的生长,为各种传染病的治疗提供了可能 .
镇痛和消炎应用
含有哌啶核的化合物也被用作镇痛和消炎剂 . 它们能够帮助缓解疼痛和减少炎症,为各种疾病的治疗提供了可能 .
抗阿尔茨海默病应用
哌啶衍生物在抗阿尔茨海默病药物方面也展现出潜力 . 它们能够抑制阿尔茨海默病的进展,为阿尔茨海默病的治疗提供了一种可能的解决方案 .
抗精神病应用
作用机制
Target of Action
The compound belongs to the class of phenylpyrazoles . Compounds in this class often target protein kinases, which play crucial roles in signal transduction pathways within cells .
Biochemical Pathways
Given that it targets protein kinases, it’s likely that it affects signal transduction pathways within cells .
Result of Action
Modulation of protein kinase activity can have wide-ranging effects, including changes in cell growth, differentiation, and survival .
安全和危害
The safety and hazards associated with a specific pyrazole compound would depend on its exact structure. For example, N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is classified as a highly flammable liquid and vapor. It is also harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .
未来方向
The future directions in the field of pyrazole research involve the development of new synthetic techniques and the exploration of their biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
生化分析
Biochemical Properties
1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, it interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), influencing cellular responses to external stimuli . The nature of these interactions often involves binding to the active sites of enzymes or allosteric sites on proteins, leading to changes in their activity and function.
Cellular Effects
The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Furthermore, 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can alter gene expression by affecting transcription factors and epigenetic modifications, leading to changes in the expression of genes involved in inflammation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function . It also influences gene expression by interacting with transcription factors and modifying chromatin structure, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, such as changes in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of metabolites that can be further processed or excreted . The effects on metabolic flux and metabolite levels are significant, as they influence the compound’s bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein and organic anion-transporting polypeptides (OATPs) . Additionally, it can bind to plasma proteins, affecting its distribution and accumulation in different tissues . The localization and accumulation of this compound within specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization within these compartments can affect its interactions with biomolecules and its overall efficacy . For example, nuclear localization can enhance its ability to modulate gene expression, while mitochondrial localization can influence cellular energy metabolism .
属性
IUPAC Name |
1-ethyl-3-piperidin-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-16-12-7-3-6-11(12)13(15-16)10-5-4-8-14-9-10/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXYMLFSQFTMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1491556.png)
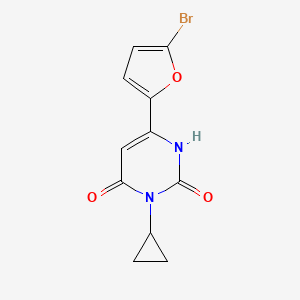
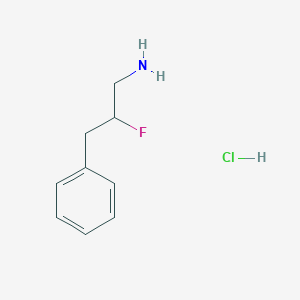

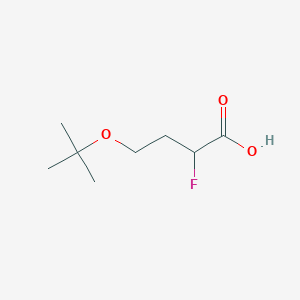
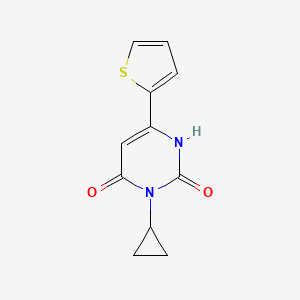
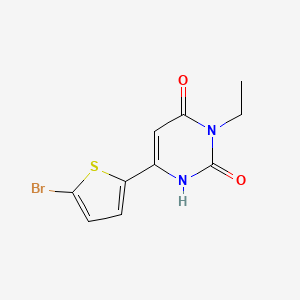
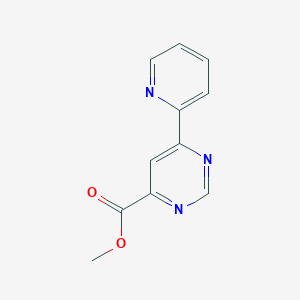
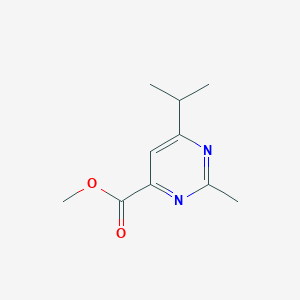
![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)

